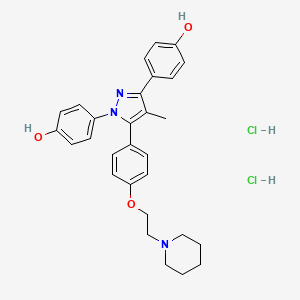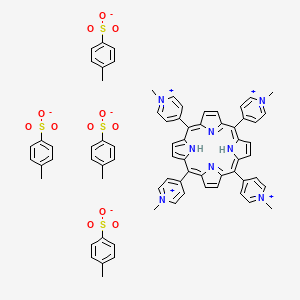
TMPyP4 tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
生化分析
Biochemical Properties
Tmpyp plays a significant role in biochemical reactions, particularly in its interactions with DNA. Tmpyp binds to double-stranded DNA (dsDNA) through two modes, leading to the elongation and softening of the DNA structure . At low concentrations, Tmpyp increases the stability of dsDNA, while at higher concentrations, it progressively decreases stability . Tmpyp also interacts with G-quadruplex structures, showing high affinity but poor selectivity over duplex structures . These interactions are crucial for its applications in photodynamic therapy and anticancer drug design.
Cellular Effects
Tmpyp influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to DNA, Tmpyp can affect DNA replication, transcription, and repair processes . Tmpyp’s interaction with G-quadruplex structures can inhibit telomerase activity, which is overexpressed in many cancers . This inhibition can lead to changes in gene expression and cellular metabolism, making Tmpyp a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of Tmpyp involves its binding interactions with DNA and other biomolecules. Tmpyp binds to dsDNA, causing lengthening and softening of the DNA structure . This binding can lead to the inhibition or activation of enzymes involved in DNA replication and repair. Tmpyp also interacts with G-quadruplex structures, stabilizing them and inhibiting telomerase activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tmpyp change over time. Tmpyp’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Tmpyp binding to DNA is a highly dynamic process, with changes in dsDNA stability observed at different concentrations . Over time, Tmpyp can lead to the progressive destabilization of dsDNA at higher concentrations
Dosage Effects in Animal Models
The effects of Tmpyp vary with different dosages in animal models. At low dosages, Tmpyp can increase the stability of dsDNA and inhibit telomerase activity . At higher dosages, Tmpyp can lead to the progressive destabilization of dsDNA and potential toxic effects . These dosage effects are crucial for determining the therapeutic window and potential adverse effects of Tmpyp in clinical applications.
Metabolic Pathways
Tmpyp is involved in various metabolic pathways, interacting with enzymes and cofactors. Tmpyp’s binding to DNA can influence metabolic flux and metabolite levels, affecting cellular metabolism . The interactions of Tmpyp with G-quadruplex structures can also impact metabolic pathways related to telomerase activity and gene expression . Understanding these metabolic pathways is essential for developing Tmpyp-based therapies.
Transport and Distribution
Tmpyp is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence Tmpyp’s localization and accumulation within specific cellular compartments . The distribution of Tmpyp within cells is important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Tmpyp is influenced by targeting signals and post-translational modifications. Tmpyp can be directed to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of Tmpyp is crucial for optimizing its therapeutic applications and minimizing potential side effects.
准备方法
合成路线和反应条件
TMPyP4 tosylate 的合成通常涉及在酸催化剂存在下,吡啶与吡咯反应形成卟啉核心。然后对该核心进行甲基化以引入 N-甲基,最后进行甲苯磺酰化得到最终产物 . 反应条件通常包括受控温度和特定溶剂,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以最大限度地提高产率并最大限度地减少杂质。 最终产物通过重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
TMPyP4 tosylate 经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的卟啉衍生物。
还原: 还原反应可以改变卟啉环结构。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 反应通常在受控温度和惰性气氛下进行,以防止不希望的副反应 .
主要产物
这些反应形成的主要产物包括各种卟啉衍生物,其电子和结构性质发生改变。 这些衍生物在光动力疗法和分子生物学中具有不同的应用 .
科学研究应用
TMPyP4 tosylate 具有广泛的科学研究应用:
相似化合物的比较
类似化合物
TMPyP2: TMPyP4 的结构异构体,不能稳定 G-四联体.
N-甲基原卟啉 IX: 另一种具有类似稳定特性的卟啉衍生物.
卟啉 TmPyP4: 以其展开 RNA 中稳定的 G-四联体的能力而闻名.
独特性
TMPyP4 tosylate 由于其对 G-四联体结构的高特异性和作为端粒酶抑制剂和乙酰胆碱酯酶抑制剂的双重作用而独一无二 . 这种特性的结合使其成为癌症研究和神经学研究中宝贵的工具 .
属性
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H66N8O12S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38673-65-3 (Parent) |
Source


|
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36951-72-1 |
Source


|
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: TMPyP has been shown to inhibit telomerase activity, likely through its ability to bind to and stabilize G-quadruplex structures found in telomeric DNA. [, ] This stabilization hinders the action of telomerase, an enzyme crucial for maintaining telomere length in cells, making TMPyP a potential target for anti-cancer therapies. []
ANone: The molecular formula of TMPyP is C40H44N8O12S4, and its molecular weight is 937.06 g/mol.
A: TMPyP exhibits distinct absorption bands in the UV-Vis region, with a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm range. [, , , , , ] These bands are sensitive to the environment and can be used to study the binding interactions of TMPyP with other molecules like DNA. [, , , , , , , , ] Additionally, TMPyP exhibits fluorescence and phosphorescence, allowing its use in various fluorescence-based applications. [, ]
A: Both cationic TMPyP and its anionic analogue, TPPS4, undergo photobleaching in seawater upon exposure to high-intensity LED light. [] This photobleaching property makes them suitable candidates for water sterilization in aquaculture, as they degrade over time and minimize the risk of accumulation in the environment. []
A: Yes, TMPyP can be incorporated into various nanomaterials, such as mesoporous silica nanoparticles, graphene oxide, and titania nanosheets, to create hybrid systems with tailored properties. [, , , ] These hybrid systems have shown promise in applications like drug delivery, photodynamic therapy, and sensing. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
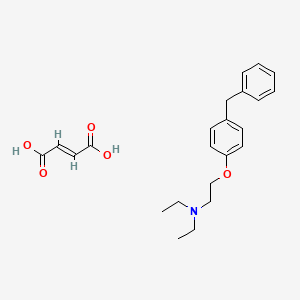

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
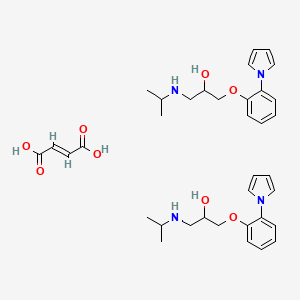

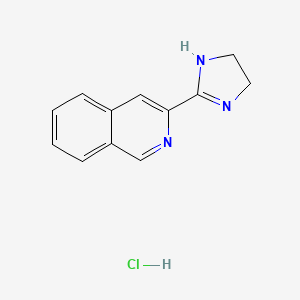
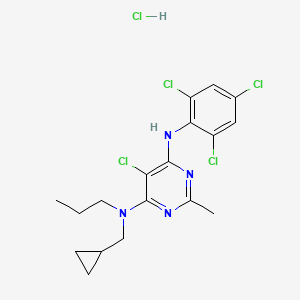
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
